molecular formula C20H18Cl2N2O3 B4876309 4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide CAS No. 5739-32-2

4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide

Cat. No.: B4876309
CAS No.: 5739-32-2
M. Wt: 405.3 g/mol
InChI Key: XOZLUZFXDNXEEU-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a methoxyquinoline moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Quinoline derivative synthesis: The next step involves the synthesis of the 6-methoxyquinoline derivative through a series of reactions, including nitration, reduction, and methoxylation.

    Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the 6-methoxyquinoline derivative using a suitable coupling agent, such as a carbodiimide, to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide: shares similarities with other compounds containing dichlorophenoxy and quinoline moieties, such as:

Uniqueness

The presence of both the dichlorophenoxy and methoxyquinoline groups in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds. These properties can include enhanced bioactivity, selectivity, and stability.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-26-15-10-13-4-2-8-23-20(13)17(12-15)24-19(25)5-3-9-27-18-7-6-14(21)11-16(18)22/h2,4,6-8,10-12H,3,5,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZLUZFXDNXEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365678
Record name 4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-32-2
Record name 4-(2,4-dichlorophenoxy)-N-(6-methoxyquinolin-8-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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